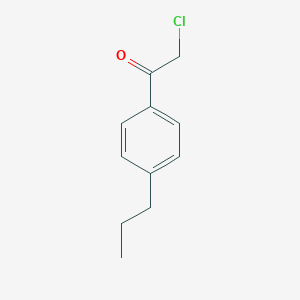

1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-

説明

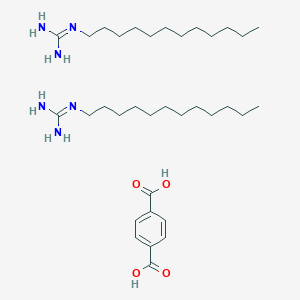

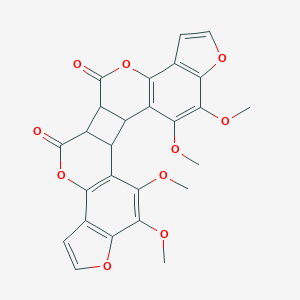

“1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl-” is a complex organic compound. It belongs to the class of compounds known as nitroxides, which are stable free radicals . Nitroxides are widely used as molecular probes and labels in various biophysical and biomedical research applications of magnetic resonance spectroscopy and imaging .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a convenient procedure for the preparation of 3-carboxy-2,2,5,5-tetraethylpyrrolidine-1-oxyl, a reduction-resistant analog of widely used carboxy-Proxyl, has been suggested . This method uses cheap commercially available reagents and has a yield exceeding the most optimistic literature data . Another study reported the synthesis of substituted 3-pyrrolin-1-yloxy and 1-pyrrolidinyloxy free radicals .科学的研究の応用

Biophysical Research

This compound is utilized as a molecular probe in biophysical research. It’s particularly valuable in magnetic resonance spectroscopy and imaging due to its stable free radical nature . The sterically shielded nitroxides of the pyrrolidine series, to which this compound belongs, demonstrate high stability in biological systems, making them ideal for studying the structure and dynamics of biomolecules and the mechanisms of their interactions .

Structural Biology

In structural biology, these types of compounds are used as spin labels . They are attached to biomolecules to provide information about their spatial arrangements and movements within cells. This is crucial for understanding the molecular machinery of life and can aid in the development of new drugs .

Biomedical Research

The compound’s resistance to reduction makes it a valuable tool in biomedical research. It can be used to visualize biochemical processes in living tissues, which is essential for developing therapeutic strategies and understanding disease mechanisms .

Diagnostic Development

Linker phosphoramidites, which include compounds like our subject, are designed for oligonucleotide synthesis. They are used in diagnostic development to link oligonucleotides to additional groups such as fluorescent dyes or to attach to solid surfaces like DNA chips . This has implications for the development of diagnostic assays and therapeutic delivery systems.

Organic Synthesis

In organic chemistry, this compound can be synthesized from commercially available reagents and used to prepare reduction-resistant spin labels and probes. These are important for creating more stable molecules for various research applications .

Drug Discovery

The compound’s ability to act as a spin label also makes it useful in drug discovery. By labeling potential drug molecules, researchers can track their behavior in biological systems, which helps in the design of more effective therapeutic agents .

Chemical Kinetics

The compound is used in the study of chemical kinetics, particularly in reactions involving free radicals. Understanding these reactions is important for various industrial processes and can lead to the development of new materials .

DNA Research

It has been shown that incubation with certain compounds can induce degradative changes in DNA that are detectable by electron spin resonance spectra. This compound, when used as a spin label, can help in studying the interactions and stability of DNA under various conditions .

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, play a significant role in cell biology . They are used for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives, which share some structural similarities, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, have diverse biological activities and can affect a wide range of biochemical pathways .

Pharmacokinetics

It is known that sterically shielded nitroxides of the pyrrolidine series, which may include this compound, demonstrate high stability in biological systems .

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It is known that sterically shielded nitroxides of the pyrrolidine series, which may include this compound, demonstrate high stability in biological systems . This suggests that they may be resistant to various environmental factors that could otherwise affect their action and stability.

特性

InChI |

InChI=1S/C10H18BrN2O2/c1-9(2)5-7(12-8(14)6-11)10(3,4)13(9)15/h7H,5-6H2,1-4H3,(H,12,14) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XATKYCISCLMYBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

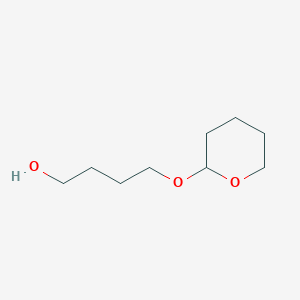

CC1(CC(C(N1[O])(C)C)NC(=O)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20939202 | |

| Record name | {3-[(2-Bromo-1-hydroxyethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Pyrrolidinyloxy, 3-((bromoacetyl)amino)-2,2,5,5-tetramethyl- | |

CAS RN |

17932-40-0 | |

| Record name | 3-(2-Bromoacetamido)-2,2,5,5-tetramethyl-1-pyrrolidino-1-oxyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017932400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {3-[(2-Bromo-1-hydroxyethylidene)amino]-2,2,5,5-tetramethylpyrrolidin-1-yl}oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20939202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18749.png)

![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)